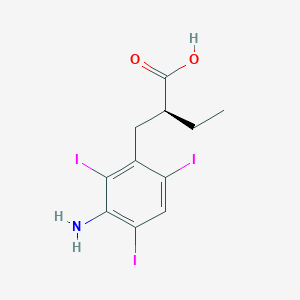

Iopanoic acid, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iopanoic acid, (+)- is a complex organic compound with the molecular formula C11H12I3NO2. This compound is characterized by the presence of three iodine atoms, an amino group, and an ethyl group attached to a benzene ring. It is known for its significant applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (+)- typically involves the iodination of 3-amino-alpha-ethylbenzenepropanoic acid. The process includes the following steps:

Iodination: The 3-amino-alpha-ethylbenzenepropanoic acid is dissolved in water, and iodine monochloride is added to the solution.

Purification: The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in reactors equipped with stirring mechanisms and temperature control systems to maintain the desired reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Iopanoic acid, (+)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxyl or amino groups, solvents such as ethanol or water.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxyl or amino derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medical Imaging

Cholecystography:

Iopanoic acid is predominantly used as a contrast agent in cholecystography, a diagnostic imaging procedure aimed at visualizing the gallbladder. Since its introduction in 1951, it has proven to be an effective medium for this purpose. The compound is absorbed by the small intestine and excreted into the bile, allowing for clear imaging of the gallbladder and bile ducts within hours of administration. Studies have reported a diagnostic accuracy of approximately 99% for detecting gallbladder diseases and cholelithiasis .

Table 1: Cholecystography with Iopanoic Acid

| Parameter | Value |

|---|---|

| Iodine Content | 66.68% |

| Absorption Time | Within 2 hours |

| Maximum Gallbladder Concentration | 10-12 hours post-administration |

| Elimination | Complete within 48 hours |

| Side Effects | Minimal and rare |

Endocrinology

Thyroid Function Modulation:

Iopanoic acid acts as a deiodinase inhibitor, which can significantly impact thyroid hormone levels. It has been shown to induce rapid decreases in serum T3 levels, making it useful in managing hyperthyroidism . The compound's ability to inhibit thyroid hormone synthesis or release has been explored for therapeutic applications in conditions characterized by excessive thyroid activity.

Case Study: Hyperthyroidism Treatment

A clinical evaluation demonstrated the efficacy of iopanoic acid in treating patients with hyperthyroidism. Patients receiving iopanoic acid exhibited marked reductions in T3 levels, leading to improved clinical outcomes without significant adverse effects .

Joint Health Research

Recent studies have investigated the chondroprotective properties of iopanoic acid in osteoarthritis (OA) models. In an ex vivo study using aged human osteochondral explants subjected to mechanical stress, iopanoic acid was found to mitigate cartilage damage by affecting gene expression related to cartilage integrity .

Table 2: Effects of Iopanoic Acid on Cartilage Integrity

| Treatment Group | MMP13 Expression (Fold Change) | sGAG Release (pg/mg) | Histological Score (Mankin) |

|---|---|---|---|

| Control | 1.00 | 150 | 4 |

| Iopanoic Acid | 0.38 | 100 | 2 |

| NP-IOP (Nanoparticle Encapsulated) | Not Significant | 110 | 2 |

The results indicate that iopanoic acid not only protects against mechanical stress-induced damage but also influences signaling pathways linked to cartilage health.

Research Applications

Iopanoic acid has also been employed in various research settings to explore its biochemical effects beyond clinical applications. Its role as a thyroid hormone modulator makes it a valuable tool for studying thyroid-related disorders and their systemic impacts.

Mecanismo De Acción

The mechanism of action of Iopanoic acid, (+)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity. The pathways involved include:

Comparación Con Compuestos Similares

Similar Compounds

Benzenepropanoic acid, 3-amino-, ethyl ester: Similar structure but lacks iodine atoms.

Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains a hydroxyl group instead of iodine atoms.

Uniqueness

Iopanoic acid, (+)- is unique due to its three iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance its reactivity and make it suitable for applications in diagnostic imaging and as a reagent in organic synthesis .

Propiedades

Número CAS |

17879-96-8 |

|---|---|

Fórmula molecular |

C11H12I3NO2 |

Peso molecular |

570.93 g/mol |

Nombre IUPAC |

(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |

Clave InChI |

OIRFJRBSRORBCM-YFKPBYRVSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES isomérico |

CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES canónico |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Sinónimos |

Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.